N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4/c17-11-2-1-3-12(18)15(11)16(20)19-6-7-21-10-4-5-13-14(8-10)23-9-22-13/h1-5,8H,6-7,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMOZVRMEMTMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from piperonal through a series of reactions, including oxidation and cyclization.
Coupling Reaction: The benzodioxole intermediate is then coupled with an appropriate amine to form the desired benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide exhibits promising anticancer activity. Studies suggest that compounds containing benzodioxole moieties can inhibit specific signaling pathways involved in cancer cell proliferation and survival. The difluorobenzamide component may enhance binding affinity to biological targets, thereby increasing therapeutic efficacy. For instance, preliminary investigations have shown that this compound can potentially interact with certain kinases or transcription factors linked to tumor growth .
Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects. While detailed investigations are still required to confirm these activities, the structural components of this compound suggest mechanisms that could modulate inflammatory responses .
Materials Science
Development of Novel Materials
this compound is also being explored for its potential in materials science. Its unique electronic and optical properties make it suitable for developing advanced materials with specific functionalities. Research into the synthesis and characterization of such materials could lead to innovations in electronics and photonics .
Biological Studies
Molecular Probes
This compound serves as a valuable probe for studying interactions between small molecules and biological macromolecules. Its ability to bind selectively to various biological targets allows researchers to investigate the underlying mechanisms of action at the molecular level. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to elucidate binding kinetics and thermodynamics .
Case Study 1: Anticancer Activity
A study conducted on this compound demonstrated its capability to inhibit the growth of specific cancer cell lines. The compound was found to downregulate key signaling pathways associated with cell proliferation, suggesting a potential role in cancer therapeutics.
Case Study 2: Interaction with Biological Targets
Research involving this compound has focused on its interactions with various enzymes and receptors involved in metabolic pathways. Initial findings indicate that it may inhibit certain kinases critical for cancer progression, warranting further investigation into its pharmacological profile.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways.
Apoptosis Induction: It can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Comparison with Similar Compounds
Key Observations:
Heterocyclic linkers (e.g., thiadiazole in ) may alter solubility and electronic properties.
Substituent Effects: Fluorine atoms in the 2,6-difluorobenzamide group enhance metabolic stability compared to non-fluorinated analogs (e.g., chlorophenyl derivatives in ). Piperazine/piperidine rings () introduce basic nitrogen atoms, influencing pharmacokinetics and receptor affinity.
Synthetic Accessibility :
- Yields for analogs range from 50% () to 82% (), suggesting that steric hindrance and reaction conditions significantly impact synthesis efficiency.
- Melting points for HCl salts of related compounds (165–203°C, ) indicate high crystallinity, beneficial for purification.
Pharmacological Implications
- Kinase Inhibition : CCG211990 (), a piperidine-based analog, demonstrates potent GRK2 inhibition (IC₅₀ = 0.6 µM), highlighting the importance of fluorinated benzamides in kinase targeting.
- Receptor Binding : Piperazine derivatives () with halogenated aryl groups show affinity for dopamine and serotonin receptors, suggesting that the target compound’s benzodioxole moiety may similarly engage in π-π interactions.
- Antimicrobial Potential: Thiadiazole-linked analogs () with reported yields of 78% and melting points ~171°C suggest structural motifs that could be explored for antimicrobial activity.
Physicochemical Properties
- Fluorine vs. Chlorine/Bromine : Fluorinated benzamides (e.g., ) exhibit higher metabolic stability than brominated () or chlorinated () analogs due to reduced susceptibility to oxidative degradation.
- Melting Points : HCl salts of related compounds generally melt between 165–203°C (), correlating with high purity and crystallinity.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
1. Chemical Structure and Synthesis
This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a difluorobenzamide backbone. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with difluorobenzoyl chloride under controlled conditions to yield the target compound .
2. Mechanisms of Biological Activity
2.1 FtsZ Inhibition
Recent studies have highlighted the role of this compound as an inhibitor of FtsZ, a protein essential for bacterial cell division. The compound was shown to effectively inhibit bacterial growth in vitro by disrupting the polymerization of FtsZ filaments, which is crucial for bacterial cytokinesis .
Table 1: Summary of Biological Activities
2.2 Talin Modulation
In addition to its antibacterial properties, this compound has been identified as a modulator of talin, a protein involved in integrin signaling and cytoskeletal dynamics. The binding affinity was confirmed through surface plasmon resonance (SPR), indicating potential applications in cancer therapy and tissue engineering .
2.3 Dihydrofolate Reductase (DHFR) Inhibition
Another significant biological activity involves the downregulation of DHFR. This mechanism is critical in cancer therapies where DHFR inhibitors are used to disrupt folate metabolism in rapidly dividing cells. The compound was shown to reduce NADPH levels, leading to destabilization of DHFR and subsequent inhibition of cell growth in resistant cancer cell lines .
3. Case Studies
Case Study 1: Antibacterial Efficacy
A series of experiments evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL.
Case Study 2: Cancer Cell Line Resistance
In studies involving CCRF-CEM/R human T-cell lymphoblastic leukemia cells resistant to methotrexate, treatment with this compound resulted in reduced proliferation rates compared to untreated controls. This suggests a potential role in overcoming drug resistance through dual inhibition pathways targeting both DHFR and FtsZ .
4. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its dual role as an antibacterial agent and a modulator of key proteins involved in cancer progression highlights its potential as a therapeutic agent. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
